1-[({2-[(2-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]piperidine-4-carboxamide
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Overview
Description
1-[({2-[(2-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and a sulfanylacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[({2-[(2-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2-methoxyphenylamine with an appropriate acylating agent to form the intermediate 2-[(2-methoxyphenyl)amino]-2-oxoethyl compound. This intermediate is then reacted with a sulfanylacetylating agent to introduce the sulfanylacetyl group. Finally, the piperidine-4-carboxamide moiety is introduced through a coupling reaction with piperidine-4-carboxylic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-[({2-[(2-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[({2-[(2-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[({2-[(2-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methoxyphenyl)amino]-2-oxoethyl derivatives: These compounds share the methoxyphenyl and oxoethyl groups but differ in other substituents.
Piperidine-4-carboxamide derivatives: These compounds have the piperidine-4-carboxamide moiety but may have different functional groups attached.
Uniqueness
1-[({2-[(2-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]piperidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H23N3O4S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylacetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H23N3O4S/c1-24-14-5-3-2-4-13(14)19-15(21)10-25-11-16(22)20-8-6-12(7-9-20)17(18)23/h2-5,12H,6-11H2,1H3,(H2,18,23)(H,19,21) |
InChI Key |
BDYFTWRDPXUSPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSCC(=O)N2CCC(CC2)C(=O)N |
Origin of Product |
United States |
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